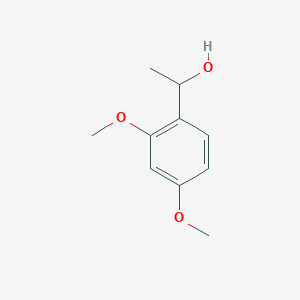

1-(2,4-Dimetoxi-fenil)etanol

Descripción general

Descripción

“1-(2,4-Dimethoxyphenyl)ethanol” is a chemical compound with the linear formula C10H14O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-(2,4-Dimethoxyphenyl)ethanol” is represented by the SMILES stringCOC1=CC(OC)=CC=C1C(C)O . The InChI key for this compound is RUANRSQPKRJMNZ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

“1-(2,4-Dimethoxyphenyl)ethanol” is a solid compound . Its molecular weight is 182.22 .Aplicaciones Científicas De Investigación

Farmacología

En farmacología, 1-(2,4-Dimetoxi-fenil)etanol se explora por su potencial como precursor en la síntesis de moléculas complejas con propiedades medicinales. Su estructura permite modificaciones que pueden conducir al desarrollo de nuevos fármacos con mayor eficacia y menores efectos secundarios .

Bioquímica

Bioquímicamente, este compuesto puede utilizarse para estudiar reacciones enzimáticas, particularmente aquellas que involucran sustratos fenólicos. Sus grupos dimetoxi pueden imitar sustratos naturales o actuar como inhibidores, proporcionando información sobre los mecanismos enzimáticos .

Ciencia de los Materiales

En ciencia de los materiales, This compound podría utilizarse en la creación de nuevos polímeros o revestimientos. Su estructura fenólica puede impartir ciertas características deseables como resistencia a los rayos UV o propiedades antioxidantes a los materiales .

Ciencia Ambiental

Los científicos ambientales podrían investigar This compound para determinar sus productos de degradación y su impacto en los ecosistemas. Comprender su descomposición puede informar las estrategias de control de la contaminación y el diseño de productos químicos ambientalmente benignos .

Química Analítica

Este compuesto es relevante en química analítica, donde puede servir como estándar o reactivo en métodos cromatográficos. Sus propiedades espectrales distintas pueden ayudar en la identificación y cuantificación de compuestos similares .

Síntesis Orgánica

This compound: es valioso en síntesis orgánica como intermedio para la construcción de moléculas orgánicas complejas. Su presencia en una vía sintética puede influir en los resultados estéricos y electrónicos de las reacciones químicas .

Química Medicinal

En química medicinal, los investigadores pueden modificar This compound para crear nuevos agentes terapéuticos. Su estructura permite la unión de varios farmacóforos, lo que puede conducir al descubrimiento de nuevos fármacos .

Agricultura

Por último, en agricultura, los derivados de este compuesto podrían evaluarse por sus actividades pesticidas o herbicidas. Sus características estructurales podrían optimizarse para desarrollar agroquímicos más seguros y efectivos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(2,4-Dimethoxyphenyl)ethanol plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules . Additionally, 1-(2,4-Dimethoxyphenyl)ethanol can act as a substrate for alcohol dehydrogenase, leading to its oxidation to the corresponding aldehyde .

Cellular Effects

1-(2,4-Dimethoxyphenyl)ethanol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in oxidative stress responses . Furthermore, 1-(2,4-Dimethoxyphenyl)ethanol can alter cellular metabolism by affecting the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-Dimethoxyphenyl)ethanol involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 1-(2,4-Dimethoxyphenyl)ethanol can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dimethoxyphenyl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(2,4-Dimethoxyphenyl)ethanol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 1-(2,4-Dimethoxyphenyl)ethanol has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(2,4-Dimethoxyphenyl)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate certain biochemical pathways . At higher doses, 1-(2,4-Dimethoxyphenyl)ethanol can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity .

Metabolic Pathways

1-(2,4-Dimethoxyphenyl)ethanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive metabolites, which can further undergo conjugation reactions to form more water-soluble compounds . These metabolites can then be excreted from the body. Additionally, 1-(2,4-Dimethoxyphenyl)ethanol can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1-(2,4-Dimethoxyphenyl)ethanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-(2,4-Dimethoxyphenyl)ethanol can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins .

Subcellular Localization

1-(2,4-Dimethoxyphenyl)ethanol exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of 1-(2,4-Dimethoxyphenyl)ethanol, directing it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUANRSQPKRJMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543326 | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-19-6 | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)